molecular formula C48H64N2O2 B14259431 2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline CAS No. 318981-53-2

2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline

Katalognummer: B14259431
CAS-Nummer: 318981-53-2
Molekulargewicht: 701.0 g/mol
InChI-Schlüssel: NAWWZNGNIINDMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 4-(dodecyloxy)benzaldehyde under specific conditions to form the desired product. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phenanthroline derivatives, while substitution reactions can introduce new functional groups to the phenyl rings .

Wirkmechanismus

The mechanism by which 2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with DNA or proteins, influencing their function and stability. The specific pathways involved depend on the context of its application, such as its role as an antiprotozoal agent targeting specific enzymes or cellular structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .

Eigenschaften

CAS-Nummer

318981-53-2

Molekularformel

C48H64N2O2

Molekulargewicht

701.0 g/mol

IUPAC-Name

2,9-bis(4-dodecoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C48H64N2O2/c1-3-5-7-9-11-13-15-17-19-21-37-51-43-31-25-39(26-32-43)45-35-29-41-23-24-42-30-36-46(50-48(42)47(41)49-45)40-27-33-44(34-28-40)52-38-22-20-18-16-14-12-10-8-6-4-2/h23-36H,3-22,37-38H2,1-2H3

InChI-Schlüssel

NAWWZNGNIINDMB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OCCCCCCCCCCCC)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.